N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, a methyl group, and a chromen-2-one moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then reacted with ethylchloroacetate to form an intermediate. This intermediate undergoes further reactions, including the addition of hydrazine hydrate, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is often preferred to minimize environmental impact. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromen-2-one moiety, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of potential products .
Scientific Research Applications
2-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for its anti-inflammatory and antimicrobial activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets. The chromen-2-one moiety is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to anti-inflammatory and antimicrobial effects. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its biological activities.
Warfarin: A well-known anticoagulant that also contains a coumarin moiety.
Dicoumarol: Another anticoagulant with a similar structure to warfarin.
Uniqueness
What sets 2-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C28H25NO6 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C28H25NO6/c1-18-22-13-12-21(16-25(22)35-28(33)23(18)14-19-8-4-2-5-9-19)34-17-26(30)29-24(27(31)32)15-20-10-6-3-7-11-20/h2-13,16,24H,14-15,17H2,1H3,(H,29,30)(H,31,32)/t24-/m0/s1 |
InChI Key |
KTZOKINREVUDBT-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.